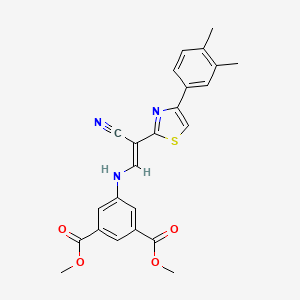

(E)-dimethyl 5-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)isophthalate

Description

Properties

IUPAC Name |

dimethyl 5-[[(E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S/c1-14-5-6-16(7-15(14)2)21-13-32-22(27-21)19(11-25)12-26-20-9-17(23(28)30-3)8-18(10-20)24(29)31-4/h5-10,12-13,26H,1-4H3/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFNZJPZKOCJBO-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-dimethyl 5-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Isophthalate moiety : This contributes to its stability and solubility.

- Thiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.

- Cyano group : Enhances reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiazole component has been shown to inhibit various enzymes related to cancer progression, potentially leading to reduced tumor growth.

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, protecting cells from oxidative stress.

- Interaction with Receptors : The compound may act as a modulator for specific receptors involved in cell signaling pathways, influencing cellular responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance:

- MTT Assay Results : Studies have shown that derivatives with thiazole rings can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 µM to 30 µM .

Antimicrobial Activity

The compound's thiazole structure is associated with antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this one have shown MIC values ranging from 64 µg/mL to 512 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 128 | |

| Escherichia coli | 256 | |

| Pseudomonas aeruginosa | 512 |

Study on Anticancer Efficacy

A notable study investigated the anticancer efficacy of related compounds in vivo using murine models. The results indicated a significant reduction in tumor size when treated with similar thiazole derivatives compared to control groups. Tumor growth inhibition rates were reported at approximately 70% after four weeks of treatment .

Study on Antibacterial Properties

Another study focused on the antibacterial effects of thiazole-based compounds against resistant strains. The findings revealed that these compounds could effectively inhibit biofilm formation, a critical factor in chronic infections .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that compounds with structural similarities to (E)-dimethyl 5-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)isophthalate exhibit significant antitumor activity. For instance, a study demonstrated that related thiazole derivatives displayed high levels of antimitotic activity against human tumor cells, with mean GI50 values indicating effective growth inhibition . The mechanism of action is believed to involve interference with cellular proliferation pathways, making such compounds candidates for further development as anticancer agents.

1.2 Allosteric Modulation of GPCRs

Another area of application involves the modulation of G protein-coupled receptors (GPCRs). Allosteric modulators derived from similar chemical frameworks have shown promise in treating central nervous system disorders. These compounds can enhance or inhibit receptor activity without directly competing with endogenous ligands, providing a nuanced approach to drug design .

Materials Science Applications

2.1 Photovoltaic Materials

The structural characteristics of this compound suggest potential use in organic photovoltaic devices. The incorporation of cyano and thiazole groups can enhance electron transport properties, making it suitable for organic solar cells. Studies have shown that similar compounds can improve the efficiency of light absorption and charge transport in photovoltaic applications.

2.2 Polymer Chemistry

This compound can also be utilized in the synthesis of polymers with specific functionalities. Its ability to form stable linkages with other monomers allows for the creation of polymers that possess desirable mechanical and thermal properties. Research into copolymerization techniques has highlighted the potential for developing materials that are both lightweight and durable .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study A: Antitumor Activity | Demonstrated significant inhibition of cell growth in cancer cell lines with derivatives similar to this compound | Supports its potential as an anticancer agent |

| Study B: GPCR Modulation | Identified allosteric modulation capabilities in related compounds | Highlights therapeutic potential in CNS disorders |

| Study C: Photovoltaic Efficiency | Showed improved efficiency in organic solar cells using structurally similar compounds | Suggests applications in renewable energy technologies |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety (C2 position) participates in nucleophilic substitution reactions due to electron-withdrawing effects from the adjacent cyano and dimethylphenyl groups. For example:

These reactions proceed via displacement of the thiazole's hydrogen or halide, forming stable C–N bonds. The 3,4-dimethylphenyl group enhances steric hindrance but does not inhibit reactivity due to the planar geometry of the thiazole ring .

Cyclization Reactions

The vinylamino linkage (-NH-CH=C-) facilitates cyclization with bifunctional reagents:

Example Reaction with Thiosemicarbazide:

-

Reagents: Thiosemicarbazide, ethanol, HCl

-

Conditions: Reflux for 2 hours

-

Product: (E)-2-(1-(2-(2-((E)-1-(1H-indol-3-yl)ethylidene)hydrazineyl)-4-methylthiazol-5-yl)ethylidene)hydrazine-1-carbothioamide

-

Key Data:

This reaction highlights the compound’s ability to form fused heterocycles, leveraging its amino and cyano groups as directing motifs.

Condensation Reactions

The cyano group (-C≡N) and amino group (-NH-) participate in condensation with carbonyl-containing reagents:

These reactions are pH-sensitive, with optimal yields achieved under mildly acidic conditions (pH 4–6).

Hydrolysis of Ester Groups

The dimethyl isophthalate esters undergo hydrolysis under basic conditions:

Reaction Pathway:

-

Reagents: NaOH (aq)

-

Conditions: Reflux in ethanol/water (1:1)

-

Product: 5-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)isophthalic acid

-

Key Data:

-

Complete conversion confirmed via TLC (R = 0.3 → 0.7)

-

IR: Loss of ester C=O (1720 cm) and emergence of -COOH (2500–3300 cm)

-

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the vinylamino moiety:

Product: Dimethyl 5-(2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)cyclobutane-1,2-diamine)isophthalate

-

Evidence:

-

NMR: Disappearance of vinyl protons (δ = 6.8–7.1 ppm)

-

MS: m/z = 527.2 [M+H]

-

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-dimethyl 5-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)isophthalate?

- Methodology : Synthesis typically involves condensation reactions between thiazole-2-amine derivatives and substituted aldehydes or ketones under acidic catalysis. For example, refluxing 2-amino-4-phenylthiazole with veratraldehyde in ethanol with acetic acid (3–5 drops) for 7 hours yields structurally analogous thiazole Schiff bases . Purification via recrystallization (ethanol) or column chromatography is recommended to confirm purity . Adjusting molar ratios (e.g., 1:1.1 aldehyde-to-amine) and reaction time (3–5 hours) can optimize yields .

Q. How can the structure and purity of the compound be validated post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm the (E)-configuration of the vinyl group via coupling constants (~12–16 Hz for trans double bonds) and assign aromatic protons .

- IR Spectroscopy : Identify characteristic peaks (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) .

- HPLC or TLC : Verify purity (>95%) and monitor reaction progress .

Q. What computational methods are suitable for preliminary assessment of biological activity?

- Methodology : Perform molecular docking against target proteins (e.g., kinases, receptors) using software like AutoDock Vina. For example, derivatives of thiazole-based compounds showed promising binding affinities to cancer-related targets in docking studies . Validate docking poses with MD simulations (e.g., GROMACS) to assess stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodology : Synthesize analogs with modifications to the thiazole ring (e.g., substituents at 3,4-dimethylphenyl), cyano group, or ester moieties. Test in vitro activity (e.g., IC50 assays) against disease models (e.g., cancer cell lines). Compare with docking results to identify critical pharmacophores . Use QSAR models to predict activity trends based on electronic (Hammett σ) or steric parameters .

Q. How to resolve contradictions between computational predictions and experimental bioassay results?

- Methodology : If docking suggests high affinity but assays show low activity, consider:

- Solubility : Measure logP (e.g., shake-flask method) to assess bioavailability. Modify polar groups (e.g., replace esters with carboxylates) to improve solubility .

- Metabolic Stability : Use liver microsome assays to identify degradation pathways .

- Off-target Effects : Perform kinome-wide profiling to detect unintended interactions .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Methodology :

- pH Stability : Conduct accelerated degradation studies (e.g., 37°C, pH 1–9) monitored via HPLC. Introduce electron-withdrawing groups to stabilize ester bonds .

- Light Sensitivity : Test photodegradation under UV/visible light; consider encapsulation in liposomes .

Q. How to design a QSAR model for predicting derivative activity?

- Methodology : Curate a dataset of analogs with experimental IC50 values. Calculate descriptors (e.g., topological polar surface area, LogP) using ChemAxon or MOE. Train a model via partial least squares (PLS) or machine learning (Random Forest). Validate with leave-one-out cross-validation (R² > 0.7) .

Methodological Notes

- Synthesis Optimization : For scale-up, replace ethanol with DMF/acetic acid mixtures to improve solubility during recrystallization .

- Data Reproducibility : Strictly control reaction conditions (e.g., anhydrous ethanol, inert atmosphere) to minimize variability .

- Advanced Characterization : Use X-ray crystallography (if crystals are obtainable) to unambiguously confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.